molecular formula C21H23N3O2S B2855223 4-acetyl-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide CAS No. 887902-29-6

4-acetyl-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide

Cat. No. B2855223
CAS RN: 887902-29-6
M. Wt: 381.49
InChI Key: UZPKHDFYEWUZQP-UHFFFAOYSA-N
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Description

The compound “4-acetyl-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide” is a derivative of indole . Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .


Synthesis Analysis

The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .


Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, which include the compound , are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Antiviral Activity

Indole derivatives, which are structurally similar to the compound , have shown antiviral activity . They have been reported as antiviral agents with inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory and Analgesic Activities

Some indole derivatives have shown anti-inflammatory and analgesic activities . This suggests that the compound may also have potential in this area.

Anticancer Activity

The compound has been identified as a new antiproliferative agent that inhibits cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . Its interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .

Induction of Apoptosis

The compound has been found to be very effective in the induction of apoptosis in a dose-dependent manner . These derivatives did not induce cell death in normal human peripheral blood mononuclear cells, suggesting that they may be selective against cancer cells .

Potential 5-LOX Inhibitor

The compound has been suggested for further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor .

Mechanism of Action

While the exact mechanism of action for this specific compound isn’t available, it’s known that many indole derivatives bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

properties

IUPAC Name

4-acetyl-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-12(25)13-6-8-14(9-7-13)18(26)23-19-16(11-22)15-10-20(2,3)24-21(4,5)17(15)27-19/h6-9,24H,10H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPKHDFYEWUZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide

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